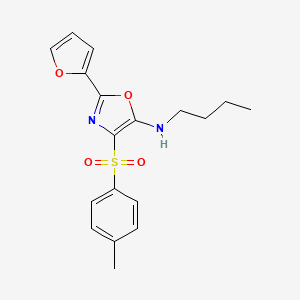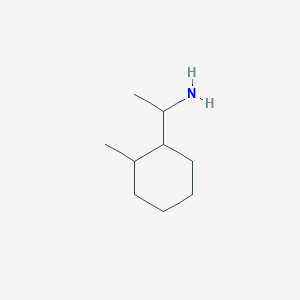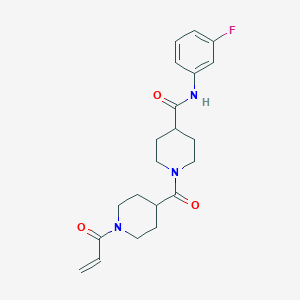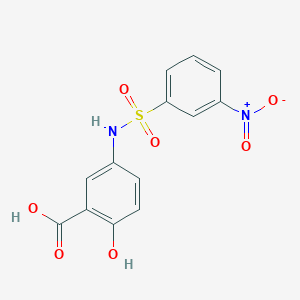![molecular formula C21H19N5O2S B2655294 N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483293-63-6](/img/structure/B2655294.png)
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyrazolopyrimidinyl group, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolopyrimidine core is a fused ring system that is often found in bioactive compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group could undergo hydrolysis, and the ethoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
1. Antimicrobial Activities A study by Dangi, Hussain, and Talesara (2011) synthesized derivatives similar to the mentioned compound and screened them for antimicrobial activities. These derivatives were evaluated as potential chemotherapeutic agents, suggesting their application in combating microbial infections (Dangi, Hussain, & Talesara, 2011).
2. Anticancer Properties Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a related compound. They tested the anticancer activity of these compounds on 60 cancer cell lines, finding notable cancer cell growth inhibition in several lines. This highlights the potential of such compounds in developing new anticancer agents (Al-Sanea et al., 2020).
3. Radioisotope Labeling for Imaging Dollé et al. (2008) reported on a compound in this category designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography. This suggests applications in medical imaging and diagnostics (Dollé et al., 2008).
4. Coordination Chemistry and Antioxidant Activity Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes. The study also assessed the antioxidant activity of these compounds, showing significant activity and suggesting their utility in oxidative stress-related conditions (Chkirate et al., 2019).
5. Evaluation for Various Pharmacological Activities Faheem (2018) conducted a computational and pharmacological evaluation of heterocyclic novel derivatives including related compounds. The study included assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings indicate the broad pharmacological potential of these compounds (Faheem, 2018).
6. Synthesis and Evaluation of Novel Derivatives for Antitumor Activity Alqasoumi et al. (2009) synthesized novel derivatives from sulfaphenazole, including acetamide, pyrrole, and pyrrolopyrimidine derivatives. The antitumor activity of these compounds was evaluated, with some showing effectiveness greater than existing drugs. This indicates their potential in cancer therapy (Alqasoumi et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)25-19(27)13-29-21-18-12-24-26(20(18)22-14-23-21)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPNBIRRUQIFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)





![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)


![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)
![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)
